An In-Depth Technical Guide to Ethyl 5-fluoro-2-hydroxybenzoate
An In-Depth Technical Guide to Ethyl 5-fluoro-2-hydroxybenzoate
Abstract: Ethyl 5-fluoro-2-hydroxybenzoate is a fluorinated derivative of salicylic acid, an important structural motif in medicinal chemistry. Its unique electronic properties, conferred by the fluorine substituent, make it a valuable building block for the synthesis of novel pharmaceutical agents and other high-value chemical entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthesis protocol, detailed analytical characterization, and its applications in research and drug development. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile compound.
Chemical Identity and Physicochemical Properties
Ethyl 5-fluoro-2-hydroxybenzoate, also known as ethyl 5-fluorosalicylate, is an aromatic ester. The structure consists of a benzene ring substituted with a hydroxyl group, an ethyl ester group, and a fluorine atom. The hydroxyl and ester groups are ortho to each other, while the fluorine atom is in the para position relative to the hydroxyl group.
Molecular Structure:
(Note: A 2D chemical structure image would be placed here in a final document.)
The fluorine atom at the C5 position significantly influences the molecule's electronic properties. It is a strongly electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group compared to its non-fluorinated analog, ethyl salicylate. This modification can alter binding affinities in biological targets and affect metabolic stability, making it a point of interest for drug design.
Physicochemical Data Summary:
The key properties of Ethyl 5-fluoro-2-hydroxybenzoate are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | ethyl 5-fluoro-2-hydroxybenzoate | N/A |
| Synonyms | 5-Fluoro-2-hydroxybenzoic acid ethyl ester | [1] |
| CAS Number | 443-12-9 | [1] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.16 g/mol | [1] |
| Appearance | (Not specified, likely a solid or liquid) | N/A |
| Boiling Point | 145-147 °C at 60 Torr | [1] |
| Solubility | Very slightly soluble in water (0.53 g/L at 25 °C) | [1] |
| Density | ~1.257 g/cm³ | [1] |
Synthesis and Purification: A Validated Protocol
The most common and straightforward method for preparing Ethyl 5-fluoro-2-hydroxybenzoate is through the Fischer esterification of its parent carboxylic acid, 5-fluorosalicylic acid. This acid-catalyzed reaction with ethanol is a classic and reliable method for obtaining high yields of the desired ester.[2]
Causality in Experimental Design:
The choice of a strong acid catalyst, such as sulfuric acid, is crucial. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. The reaction is typically performed under reflux to increase the reaction rate. Since esterification is a reversible reaction, using an excess of one reagent (in this case, ethanol, which also serves as the solvent) helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Experimental Protocol: Fischer Esterification
Reagents & Equipment:
-
5-Fluorosalicylic acid (1.0 eq)
-
Anhydrous Ethanol (serves as solvent and reagent, ~10-20 fold excess)
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Concentrated Sulfuric Acid (catalytic amount, ~2-5 mol%)
-
Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirring
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Step-by-Step Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-fluorosalicylic acid (e.g., 10.0 g, 64.05 mmol).
-
Reagent Addition: Add an excess of anhydrous ethanol (e.g., 100 mL). Stir the mixture until the acid is fully dissolved.
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Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution. An exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold water or ice (~200 mL).
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Workup - Neutralization: The product may precipitate or form an oil. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Workup - Washing: Combine the organic layers and wash them sequentially with water (50 mL) and then brine (50 mL) to remove any remaining water-soluble impurities.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of Ethyl 5-fluoro-2-hydroxybenzoate.
Spectroscopic and Analytical Characterization
Confirmation of the structure and assessment of purity are critical. Standard analytical techniques such as NMR, IR, and Mass Spectrometry are employed.
| Technique | Expected Data Features |
| ¹H NMR | - Aromatic Protons: Three signals in the aromatic region (approx. 6.8-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will cause additional splitting (coupling).- Ethyl Group: A quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm.[3]- Hydroxyl Proton: A broad singlet, whose chemical shift is concentration-dependent. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region, typically around 165-170 ppm.- Aromatic Carbons: Six distinct signals, with the carbon attached to fluorine showing a large C-F coupling constant.- Ethyl Group Carbons: Two signals in the aliphatic region. |
| IR Spectroscopy | - O-H Stretch: A broad absorption band around 3100-3500 cm⁻¹ (phenolic OH).- C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ (ester carbonyl).- C-F Stretch: An absorption in the fingerprint region, typically around 1100-1250 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 184.16). |
Applications in Research and Drug Development
Ethyl 5-fluoro-2-hydroxybenzoate serves as a key intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The 2-hydroxybenzoic acid scaffold is a privileged structure in drug discovery, known for its role in anti-inflammatory drugs and other therapeutic agents.[4] The introduction of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.
Role as a Synthetic Building Block
The compound's three functional groups—phenolic hydroxyl, ester, and the fluorinated aromatic ring—offer multiple handles for chemical modification.
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The hydroxyl group can be alkylated, acylated, or used in coupling reactions.
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The ester group can be hydrolyzed back to the carboxylic acid or converted to an amide.
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The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.
Derivatives of fluorinated salicylic acids are investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, and in the development of selective enzyme inhibitors.[5][6] For instance, halogenated salicylates have been incorporated into novel sulfonamides to explore their antimicrobial activities.[7]
Example Synthetic Pathway Diagram
This diagram illustrates how Ethyl 5-fluoro-2-hydroxybenzoate can be used as a starting material for a hypothetical drug candidate.
Caption: Use as a precursor in a multi-step synthesis.
Safety and Handling
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Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye damage/irritation.[8]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
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Storage: Store in a cool, dry place away from incompatible materials.
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.
Conclusion
Ethyl 5-fluoro-2-hydroxybenzoate is a strategically important building block in modern organic synthesis and medicinal chemistry. Its preparation via Fischer esterification is a robust and scalable process. The presence of the fluorine atom imparts unique chemical and physical properties that are highly desirable in the design of new pharmaceutical compounds. A thorough understanding of its synthesis, properties, and reactivity is essential for scientists and researchers aiming to leverage this versatile molecule in their work.
References
-
Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000). Synthesis of 5-Fluoro Salicylic Acid. Synthetic Communications, 30(3), 397-405. [Link]
-
118-61-6 Ethyl salicylate C9H10O3, Formula,NMR,Boiling Point,Density,Flash Point. Chemical Synthesis. [Link]
-
2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480. PubChem. [Link]
-
ethyl salicylate, 118-61-6. The Good Scents Company. [Link]
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
decanoic acid, 334-48-5. The Good Scents Company. [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health (NIH). [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
-
n-Decanoic acid - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- Esterification of salicylic acid.
-
I DONNEES DEMOGRAPHIQUES. Université d'Orléans. [Link]
-
Capric acid. Wikipedia. [Link]
-
Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
Sources
- 1. CAS # 443-12-9, 5-Fluoro-2-hydroxybenzoic acid ethyl ester - chemBlink [chemblink.com]
- 2. Page loading... [wap.guidechem.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]
